Methanol, [(1,1-dimethylethyl)dimethylsilyl]-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol, [(1,1-dimethylethyl)dimethylsilyl]- can be synthesized using different methods. One common method involves the reaction of tert-butyl-dimethyl-(tributylstannylmethoxy)silane with n-butyllithium and N,N,N’,N’-tetramethylethylenediamine in anhydrous tetrahydrofuran at 0°C under an inert atmosphere . The reaction mixture is then quenched with acetic acid and purified by chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for Methanol, [(1,1-dimethylethyl)dimethylsilyl]- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methanol, [(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with halides to form different silyl ethers.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, acetic acid, and various halides. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include silanols, silanes, and silyl ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanol, [(1,1-dimethylethyl)dimethylsilyl]- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methanol, [(1,1-dimethylethyl)dimethylsilyl]- involves its ability to act as a protecting group for alcohols. It forms stable silyl ethers, which can be selectively deprotected under mild conditions . This property makes it valuable in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanol, [(1,1-dimethylethyl)dimethylsilyl]- include:
Triethylsilylmethanol: Another silyl ether used as a protecting group for alcohols.
1-Propanol, 3-[(chloromethyl)dimethylsilyl]-: A silyl ether used in organic synthesis.
Uniqueness
Methanol, [(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific structure, which provides stability and selectivity in protecting alcohols. Its ability to form stable silyl ethers under mild conditions makes it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
[tert-butyl(dimethyl)silyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-7(2,3)9(4,5)6-8/h8H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZOXIUZMQOHCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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